7-Hydroxy-3-(4-phenylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Hydroxy-3-(4-phenylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Hydroxy-3-(4-phenylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the pyrrolidin-1-ylmethyl group: This can be done through nucleophilic substitution reactions.
Phenylphenoxy group addition: This step might involve etherification reactions using phenylphenol derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the carbonyl group in the chromen-4-one core, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new chromen-4-one derivatives with potential biological activities.
Biology
In biological research, the compound might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include the development of new drugs targeting specific enzymes or receptors, given the compound’s structural features.
Industry
In the industrial sector, the compound might be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of “7-Hydroxy-3-(4-phenylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Natural compounds with a similar chromen-4-one core.
Coumarins: Another class of compounds with structural similarities.
Synthetic chromen-4-one derivatives: Various synthetic analogs with different substituents.
Uniqueness
The unique combination of substituents in “7-Hydroxy-3-(4-phenylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one” might confer distinct biological activities or chemical properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
7-hydroxy-3-(4-phenylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3NO4/c28-27(29,30)26-25(34-19-10-8-18(9-11-19)17-6-2-1-3-7-17)23(33)20-12-13-22(32)21(24(20)35-26)16-31-14-4-5-15-31/h1-3,6-13,32H,4-5,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYUIGNDXOMNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C5=CC=CC=C5)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.